Lac Dye

Descripción

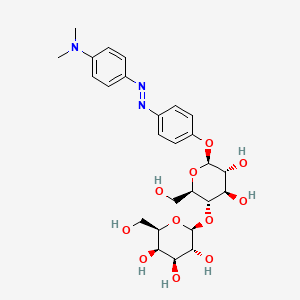

Structure

3D Structure

Propiedades

Número CAS |

27597-77-9 |

|---|---|

Fórmula molecular |

C26H35N3O11 |

Peso molecular |

565.6 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[4-[[4-(dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H35N3O11/c1-29(2)15-7-3-13(4-8-15)27-28-14-5-9-16(10-6-14)37-25-23(36)21(34)24(18(12-31)39-25)40-26-22(35)20(33)19(32)17(11-30)38-26/h3-10,17-26,30-36H,11-12H2,1-2H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+/m1/s1 |

Clave InChI |

PKTBUSPVTXIOCN-BXOCVOAYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

SMILES isomérico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(4-dimethylaminophenylazo) beta-lactoside lac dye lac resin, C.I. natural red 25 laccaic acid |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Composition of Lac Dye: A Spectroscopic Analysis Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lac dye, a natural colorant with a rich history of use in textiles, food, and cosmetics, is a complex mixture of anthraquinone derivatives. A thorough understanding of its chemical composition is crucial for its application in modern research and development, particularly in fields such as pharmacology and materials science. This technical guide provides a comprehensive overview of the chemical makeup of this compound and details the spectroscopic methods used for its analysis, offering researchers a foundational resource for their work.

Chemical Composition of this compound

This compound is primarily composed of a series of closely related compounds known as laccaic acids. These are polyhydroxy-anthraquinones, which are responsible for the characteristic red color of the dye. The exact composition of this compound can vary depending on the species of the lac insect (Kerria lacca or Laccifer lacca), the host plant, and the processing conditions. However, the principal components remain consistent.

The major constituents of this compound are laccaic acids A, B, C, D, and E. Among these, laccaic acid A is typically the most abundant.[1] Minor components, including other laccaic acid derivatives and resinous materials, are also present.

For researchers, a quantitative understanding of the relative abundance of these components is critical for standardization and reproducibility of experiments. The following table summarizes the typical chemical composition of this compound based on high-performance capillary electrophoresis (HPCE) analysis.

Table 1: Quantitative Chemical Composition of this compound Components

| Constituent | Chemical Formula | Molar Mass ( g/mol ) | Relative Abundance (%) |

| Laccaic Acid A | C₂₆H₁₉NO₁₂ | 537.44 | 40.42 |

| Laccaic Acid B | C₂₄H₁₆O₁₂ | 496.38 | 17.66 |

| Laccaic Acid C | C₂₅H₁₇NO₁₃ | 555.41 | 2.54 |

| Laccaic Acid D | C₁₆H₁₀O₇ | 314.25 | 1.51 |

| Laccaic Acid E | Not specified | Not specified | 20.00 |

Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable tools for the identification and quantification of the chemical components of this compound. This section details the application of UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within the chromophores of the laccaic acids. The absorption spectra of this compound are sensitive to pH, with distinct changes in the absorption maxima observed in acidic and alkaline media. This property can be exploited for both qualitative identification and quantitative analysis.

In acidic conditions (pH 2-5), this compound exhibits an orange-red color with a primary absorption peak around 488 nm.[2] As the pH increases to alkaline conditions (pH 7-10), the color shifts to purple, and the absorption maximum shifts to approximately 528 nm.[2]

Table 2: UV-Visible Absorption Maxima of Laccaic Acids

| Laccaic Acid | Solvent/pH | λmax (nm) | Reference(s) |

| Laccaic Acid A | Not specified | 302, 361, 518, 558 | [1] |

| This compound (Acidic) | pH 2-5 | 488 | [2] |

| This compound (Alkaline) | pH 7-10 | 528 | [2] |

| Laccaic Acid "1" | Standard | Not specified | [3] |

| Laccaic Acid "2" | Dye Bath | Not specified | [3] |

| Laccaic Acid "3" | Dye Bath | Not specified | [3] |

| Laccaic Acid "4" | Unmordanted Paper | Not specified | [3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides detailed information about the functional groups present in the this compound components. The infrared spectrum of this compound reveals the characteristic vibrational frequencies of hydroxyl, carbonyl, carboxylic acid, and aromatic moieties that constitute the laccaic acid structures.

Table 3: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| 3400 - 3000 | O-H (phenolic, carboxylic acid), N-H stretching | [4] |

| 2924 | C-H stretching (aliphatic/aromatic) | [4] |

| 1680 - 1630 | C=O stretching (quinone) | [4] |

| 1631 | C=C stretching (aromatic) | [4] |

| 1320 - 1000 | C-O stretching (primary alcohol, carboxylic acid) | [4] |

| 1000 - 675 | C-H bending (aromatic) | [4] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the precise determination of the molecular weights of the laccaic acids and for elucidating their structures through fragmentation analysis. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the individual analysis of each component in the complex this compound mixture.

The fragmentation of laccaic acids in the mass spectrometer typically involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[4][5] The analysis of these fragmentation patterns is crucial for the unambiguous identification of each laccaic acid.

Table 4: Mass Spectrometry Data for Laccaic Acids

| Laccaic Acid | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway | Reference(s) |

| Laccaic Acid A | 536 | 492 | [M-H-CO₂]⁻ | [5] |

| Laccaic Acid B | 495 | Not specified | Not specified | |

| Laccaic Acid C | 538 | Not specified | Not specified | |

| General | [M-H]⁻ | [M-H-CO₂]⁻, [M-H-2CO₂]⁻ | Loss of one or two CO₂ molecules | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction and spectroscopic analysis of this compound, designed to be a practical guide for laboratory work.

Extraction and Purification of this compound

A standard protocol for the solvent extraction of this compound from its raw source, sticklac, is outlined below. This procedure aims to isolate the dye components for subsequent spectroscopic analysis.

Methodology:

-

Preparation of Raw Material: Start with raw sticklac, the resinous secretion of the lac insect.[6] Crush the sticklac into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Extract the powdered sticklac multiple times with a dilute ethanol solution (e.g., 30-70% ethanol in water).[6] Heat the mixture under reflux to enhance extraction efficiency.

-

Filtration: After extraction, filter the solution to remove insoluble resin, wax, and other solid impurities. The filtrate contains the crude this compound extract.

-

Purification by Adsorption Chromatography: Pass the crude extract through a column packed with a macroporous adsorption resin (e.g., AB-8 type).[6] The this compound components will be adsorbed onto the resin.

-

Elution: Elute the adsorbed dye from the resin using a concentrated ethanol solution.

-

Concentration and Drying: Concentrate the ethanolic eluent under vacuum to remove the solvent. Dry the resulting concentrated dye, and then pulverize it to obtain a fine powder of purified this compound.[6]

UV-Visible Spectroscopy Protocol

The following protocol details the preparation of this compound solutions and the acquisition of UV-Vis spectra.

Methodology:

-

Solution Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., ethanol, water, or a buffer of a specific pH). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Blank Preparation: Use the same solvent or buffer without the dye as the blank solution for baseline correction.

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the blank solution to zero the absorbance across the desired wavelength range (typically 200-800 nm).

-

Spectral Measurement: Fill a cuvette with the this compound solution and place it in the spectrophotometer. Record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the obtained spectrum.

FTIR Spectroscopy Protocol

The following outlines the procedure for preparing a solid sample of this compound for FTIR analysis using the KBr pellet method.

Methodology:

-

Sample Grinding: Grind a small amount of the purified this compound into a very fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add a small amount of the powdered dye to a larger amount of dry potassium bromide (KBr) powder and mix them thoroughly to ensure a homogeneous mixture.

-

Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Analysis: Place the KBr pellet containing the this compound into the sample holder and acquire the FTIR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

HPLC-MS Protocol

The following protocol provides a general framework for the analysis of this compound components using HPLC coupled with mass spectrometry.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A typical mobile phase consists of a gradient of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol.

-

Gradient Program: Start with a high percentage of solvent A and gradually increase the percentage of solvent B to elute the laccaic acids based on their polarity.

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-20 µL) of the prepared sample.

-

-

Mass Spectrometry System:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, as laccaic acids readily form [M-H]⁻ ions.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting a specific precursor ion (e.g., the [M-H]⁻ of a laccaic acid) and inducing fragmentation to produce product ions.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times of the different laccaic acids. Examine the mass spectra to determine the molecular weights and fragmentation patterns for each component, confirming their identities.

This comprehensive guide provides researchers with the essential information and methodologies for the chemical and spectroscopic analysis of this compound. By following these protocols and utilizing the provided data, scientists can ensure the accuracy and reproducibility of their research, paving the way for new discoveries and applications of this versatile natural product.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Recovery of Lac Resin from the Aqueous Effluent of Shellac Industry | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101817993A - Method for extracting lac red pigment - Google Patents [patents.google.com]

An In-depth Technical Guide to Laccaic Acid Isomers (A, B, C, D, E) and Their Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structures of laccaic acid isomers A, B, C, D, and E, a group of anthraquinone derivatives found in lac dye. The document details their structural properties, methods for their isolation and characterization, and their known interactions with biological pathways, presented in a format tailored for scientific and research applications.

Core Structures of Laccaic Acid Isomers

Laccaic acids are a family of closely related polyhydroxy-anthraquinone pigments.[1] These natural compounds are the primary constituents of the red dye extracted from the lac insect, Kerria lacca.[2] The five main isomers, designated A, B, C, D, and E, share a common anthraquinone core but differ in their substituent groups. Laccaic acids A and B are the major components of this compound, while C, D, and E are present in minor quantities.[1]

Laccaic Acid A is the most abundant of the isomers.[3] Its structure features an N-acetylaminoethyl side chain.[2]

Laccaic Acids B, C, and E are structurally very similar to Laccaic Acid A, differing primarily at the terminal group of the side chain attached to the phenyl ring.[3]

-

Laccaic Acid B possesses a hydroxyethyl side chain.[4]

-

Laccaic Acid C contains an amino acid moiety, specifically a 2-amino-2-carboxyethyl group.

-

Laccaic Acid E has an aminoethyl side chain.[5]

Laccaic Acid D , in contrast to the other isomers, does not possess the substituted phenyl group at the C7 position of the anthraquinone core. It is a trihydroxyanthraquinone with methyl and carboxy groups at positions 1 and 2, respectively.[6]

The structural variations among these isomers lead to differences in their physicochemical properties and potential biological activities.

Quantitative Data Presentation

The following table summarizes the key quantitative data for each laccaic acid isomer, facilitating a clear comparison of their fundamental properties.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | UV-Vis λmax (nm) |

| Laccaic Acid A | C₂₆H₁₉NO₁₂[2] | 537.44[2] | N-acetylaminoethyl side chain | 302, 361, 518, 558 (in H₂SO₄)[3] |

| Laccaic Acid B | C₂₄H₁₆O₁₂ | 496.4 | Hydroxyethyl side chain | Not specified |

| Laccaic Acid C | C₂₅H₁₇NO₁₃[3] | 539.42 | 2-amino-2-carboxyethyl side chain | Not specified |

| Laccaic Acid D | C₁₆H₁₀O₇[3] | 314.25 | No C7 phenyl substituent; methyl and carboxy groups | Not specified |

| Laccaic Acid E | C₂₄H₁₇NO₁₁[5] | 495.4[5] | Aminoethyl side chain | Not specified |

Experimental Protocols

Isolation and Purification of Laccaic Acids

The isolation of individual laccaic acid isomers from crude this compound is a multi-step process involving extraction, fractionation, and chromatography.

3.1.1. Extraction from Stick Lac

-

Initial Washing: Grind crude stick lac and wash thoroughly with water to remove insect debris and other water-soluble impurities.[7]

-

Solvent Extraction: The washed material is then subjected to solvent extraction. A common method involves dissolving the resinous component in an organic solvent like ethanol to separate the insoluble lac wax.[7] The this compound, containing the laccaic acids, can be extracted from the aqueous fraction.

3.1.2. Polarity-Based Fractionation

A successive fractionation based on solvent polarity can be employed to separate the components of the crude this compound.[8]

-

Defatting: Initially, the crude dye is treated with a non-polar solvent such as petroleum ether to remove fats and oils.[9]

-

Sequential Extraction: The defatted material is then sequentially extracted with solvents of increasing polarity, for instance, chloroform, followed by ethyl acetate, and then methanol.[10] The different laccaic acid isomers will partition into these fractions based on their polarity.

3.1.3. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for isolating pure laccaic acid isomers from the enriched fractions.[11]

-

Column: A reverse-phase C18 column, such as an Inertsil ODS-3 (250 mm x 30 mm, 10 µm), is suitable for this separation.[10][11]

-

Flow Rate: A flow rate of 15 mL/min is appropriate for a preparative scale separation.[10][11]

-

Detection: A Photodiode Array (PDA) detector is used to monitor the elution, with detection wavelengths set at 275 nm and a reference at 360 nm or 410 nm.[10][11]

-

Fraction Collection: Fractions are collected based on the retention times of the eluting peaks. For example, in a reported method, Laccaic Acid A, B, and D were eluted at retention times of approximately 15.19, 25.09, and 30.54 minutes, respectively.[11]

-

Post-Collection Processing: The collected fractions are concentrated using a rotary evaporator, and the remaining solvent is removed by lyophilization to yield the purified laccaic acid isomers.[11]

Structural Elucidation

The precise structures of the isolated isomers are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are essential for determining the connectivity of atoms and the overall structure of the molecule.[8][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight information and fragmentation patterns that help to confirm the molecular formula and structural features of each isomer.[8]

Biological Signaling Pathway Interaction

Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1).[4][13] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, which play a crucial role in gene regulation.[4] The inhibition of DNMT1 by laccaic acid A can lead to the re-expression of genes that have been silenced by methylation, a mechanism of significant interest in cancer research.[4]

Caption: Inhibition of DNMT1 by Laccaic Acid A.

The diagram above illustrates the competitive inhibition of DNA methyltransferase 1 (DNMT1) by Laccaic Acid A. Under normal conditions, DNMT1 utilizes S-adenosyl methionine (SAM) as a methyl donor to methylate DNA, leading to gene silencing. Laccaic Acid A directly competes with DNA for binding to DNMT1, thereby inhibiting its methyltransferase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Laccaic acid - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. Laccaic Acid A Is a Direct, DNA-competitive Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccaic acid E | C24H17NO11 | CID 15045881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. A Preparative-HPLC Method Development and Validation for the Estimation and Identification of Laccaic Acid-A, Laccaic Acid-B, and Laccaic Acid-D | Bentham Science [eurekaselect.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Laccaic acid A is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Laccaic Acid in Kerria lacca

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vibrant crimson pigment of the lac insect, Kerria lacca, is a complex of anthraquinone molecules known as laccaic acids. For decades, the biosynthesis of these commercially significant compounds was attributed to the insect itself. However, groundbreaking research has revealed that the true architects of laccaic acid synthesis are not the insects, but rather a yeast-like endosymbiont (YLS) residing within them. This guide provides a comprehensive overview of the modern understanding of the laccaic acid biosynthetic pathway, highlighting the central role of this microbial partner. It details the proposed enzymatic steps, summarizes key quantitative data, and provides detailed experimental protocols for researchers seeking to investigate this fascinating symbiotic relationship.

The Biosynthetic Pathway: A Paradigm Shift

Historically, the biosynthesis of laccaic acid was presumed to occur within the lac insect via a polyketide pathway, with laccaic acid D being a key precursor to other laccaic acid congeners.[1][2] While the polyketide nature of the pathway was correct, the enzymatic machinery was misattributed. Recent genomic, transcriptomic, and metabolomic analyses have demonstrated that the lac insect's genome does not contain the necessary genes for producing the core anthraquinone structure of laccaic acids.[3][4] Instead, a transovarially transmitted yeast-like symbiont (YLS) has been identified as the sole producer of the laccaic acid backbone.[3][4]

The YLS genome contains a non-reducing polyketide synthase (NR-PKS) gene cluster, which is responsible for synthesizing the polyketide backbone of the laccaic acids.[3][4] Furthermore, the insect's phloem-sap diet is deficient in the essential amino acid tyrosine, a crucial building block for the final laccaic acid structures.[3] The YLS genome also encodes the necessary pathways for de novo tyrosine synthesis, providing this essential precursor to its insect host.[3] This symbiotic relationship is therefore mutualistic, with the YLS producing the pigment and essential nutrients, in exchange for a protected environment within the insect.[3][4]

The proposed biosynthetic pathway, as it is currently understood, begins within the yeast-like symbiont. A non-reducing polyketide synthase (NR-PKS) enzyme complex catalyzes the formation of a polyketide chain, which then undergoes cyclization and aromatization to form an anthraquinone backbone, likely flavokermesic acid.[3] This backbone is then decorated with tyrosine or its derivatives, also synthesized by the YLS, to produce the various laccaic acid molecules (A, B, C, etc.).[3][4]

Caption: Proposed biosynthetic pathway of laccaic acid in the Kerria lacca yeast-like endosymbiont.

Quantitative Data

The most definitive quantitative data supporting the endosymbiotic origin of laccaic acid comes from experiments involving the depletion of the YLS population in Kerria lacca through the application of fungicides. These studies have demonstrated a significant reduction in the concentration of laccaic acids and their precursor, tyrosine, in treated insects compared to control groups.

| Compound | Treatment Group | Mean Concentration (Arbitrary Units) | Standard Deviation | P-value | Reference |

| Laccaic Acid A | Control | 1.00 | 0.15 | <0.001 | [3] |

| Fungicide-Treated | 0.45 | 0.10 | |||

| Laccaic Acid B | Control | 1.00 | 0.20 | <0.001 | [3] |

| Fungicide-Treated | 0.50 | 0.12 | |||

| Laccaic Acid C | Control | 1.00 | 0.25 | 0.012 | [3] |

| Fungicide-Treated | 0.60 | 0.18 | |||

| Tyrosine | Control | 1.00 | 0.10 | 0.040 | [3] |

| Fungicide-Treated | 0.70 | 0.08 | |||

| Flavokermesic Acid | Control | 1.00 | 0.30 | 0.051 | [3] |

| Fungicide-Treated | 0.75 | 0.22 |

Note: Mean concentrations are normalized to the control group for comparative purposes. The original study should be consulted for absolute quantification data.

Experimental Protocols

The elucidation of the endosymbiotic origin of laccaic acid biosynthesis involved a multi-faceted approach combining genomics, transcriptomics, metabolomics, and symbiont depletion experiments. The following are detailed methodologies for the key experiments cited.

Genomic and Transcriptomic Analysis of Kerria lacca and its Endosymbionts

Objective: To identify the genetic basis for laccaic acid biosynthesis by sequencing the genomes and transcriptomes of the lac insect and its endosymbionts.

Methodology:

-

Insect Collection and DNA/RNA Extraction: Kerria lacca individuals are collected from their host plants. Total DNA and RNA are extracted from whole insects using standard commercial kits (e.g., Qiagen DNeasy Blood & Tissue Kit for DNA, RNeasy Kit for RNA).

-

Endosymbiont DNA Enrichment (Optional but Recommended): To improve the coverage of the symbiont genomes, an enrichment step can be performed. This involves differential centrifugation of homogenized insect tissues to pellet bacterial and yeast cells, followed by enzymatic digestion of the insect host's cellular components.

-

Library Preparation and Sequencing: High-quality DNA and RNA are used to prepare libraries for next-generation sequencing (NGS). For genomics, shotgun sequencing on a platform such as Illumina NovaSeq is performed to generate deep coverage of the host and symbiont genomes. For transcriptomics, mRNA is selected and sequenced to analyze gene expression profiles.

-

Genome and Transcriptome Assembly: The resulting sequence reads are assembled into contigs and scaffolds using bioinformatics software (e.g., SPAdes for genomes, Trinity for transcriptomes).

-

Binning and Annotation: The assembled contigs are binned to separate the host genome from the symbiont genomes (e.g., Wolbachia and the YLS) based on GC content, sequence coverage, and taxonomic assignment of predicted genes. The separated genomes are then annotated to identify protein-coding genes and metabolic pathways, with a focus on polyketide synthase gene clusters and amino acid biosynthesis pathways.

Fungicide-Mediated Depletion of the Yeast-Like Symbiont

Objective: To experimentally validate the role of the YLS in laccaic acid production by reducing its population with fungicides and observing the effect on pigment and precursor concentrations.

Methodology:

-

Fungicide Preparation: A cocktail of broad-spectrum fungicides is prepared. While the exact composition used in the seminal study was not detailed, a representative cocktail could include compounds such as propiconazole, iprodione, and a combination of trifloxystrobin and tebuconazole, each at a concentration of 50-100 ppm in an aqueous solution with a non-ionic surfactant to ensure adherence to the plant and insect surfaces.

-

Application: The fungicide solution is sprayed onto the host plants harboring the lac insects. A control group of plants and insects is sprayed with a solution containing only water and the surfactant. The application is repeated every 2-3 days for a period of 2-3 weeks to ensure effective depletion of the YLS.

-

Sample Collection: After the treatment period, insects from both the fungicide-treated and control groups are collected for analysis.

-

Verification of Symbiont Depletion: The reduction in the YLS population is confirmed using quantitative PCR (qPCR) with primers specific to the YLS 18S rRNA gene, normalized against an insect housekeeping gene.

-

Phenotypic Observation: The insects are visually inspected for any changes in pigmentation.

UPLC-Triple Quadrupole Mass Spectrometry for Laccaic Acid and Tyrosine Quantification

Objective: To accurately quantify the concentrations of different laccaic acids and tyrosine in control and fungicide-treated insects.

Methodology:

-

Sample Preparation:

-

Whole insects (typically 5-10 individuals per replicate) are weighed and homogenized in a methanol:water (1:1) solution.

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

The supernatant is collected and filtered through a 0.22 µm syringe filter into an autosampler vial.

-

-

Chromatographic Separation:

-

System: Waters ACQUITY UPLC H-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode for laccaic acids, positive mode for tyrosine.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each laccaic acid and tyrosine are determined by infusing pure standards.

-

Data Analysis: The peak areas of the MRM transitions for each analyte are integrated, and concentrations are calculated using a standard curve generated from authentic standards.

-

Caption: Experimental workflow to determine the endosymbiotic origin of laccaic acid.

Conclusion and Future Directions

The discovery of the endosymbiotic origin of laccaic acid in Kerria lacca represents a significant advancement in our understanding of insect-microbe symbiosis and natural product biosynthesis. This knowledge opens up new avenues for research and development. Future work could focus on the heterologous expression of the YLS non-reducing polyketide synthase gene cluster in a culturable host to enable the sustainable and controlled production of laccaic acids for various applications. Further investigation into the "tailoring" enzymes responsible for generating the diversity of laccaic acid structures could also lead to the chemoenzymatic synthesis of novel anthraquinone compounds with potential applications in the pharmaceutical and dye industries. A deeper understanding of the intricate metabolic interplay between the lac insect and its yeast-like symbiont will undoubtedly continue to provide valuable insights into the evolution of complex symbiotic relationships.

References

The Enduring Crimson: A Technical Guide to the Historical Use and Analysis of Lac Dye in Textiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lac dye, a historic natural colorant derived from the insect Kerria lacca. Valued for millennia for its vibrant crimson to deep purple hues, this compound has a rich history of use in textiles across Asia and the Mediterranean.[1][2][3] This document details the chemical composition of this compound, its historical application in dyeing, and the modern analytical techniques employed for its identification in cultural artifacts. Particular focus is given to the quantitative analysis of its constituent molecules and the detailed experimental protocols for their characterization, providing a vital resource for researchers in heritage science, materials analysis, and natural product chemistry.

Historical Significance and Application

This compound has been used for thousands of years not only as a textile colorant but also in cosmetics, medicines, and as a pigment in paintings and manuscripts.[1][2][3] Historical records indicate its use in India since ancient times, from where it spread to Southeast Asia, Tibet, Persia, and China.[4][5] It was a significant export product, with records showing large quantities being imported into Japan in the 18th century.[5] The raw material, known as sticklac, consists of the resinous secretions of the female lac insect, which encrust the branches of host trees.[6] This sticklac is composed of resin (70-80%), wax (6-7%), and the red coloring matter (4-8%).[6] The water-soluble dye is extracted from the sticklac before the resin is processed into shellac.[6][7]

Historically, this compound was used to color a variety of natural fibers, particularly silk and wool, on which it exhibits good light and wash fastness.[4][8] The dyeing process typically involves mordanting the fibers with metal salts, such as alum, to improve the color's fastness and to achieve a range of shades from crimson to burgundy and even deep purples.[8][9] The final color is highly sensitive to pH, with acidic conditions producing reds and alkaline conditions yielding purples.[8]

Chemical Composition of this compound

The coloring principles of this compound are a complex mixture of anthraquinone derivatives known as laccaic acids.[7][10] The primary colorant molecule is laccaic acid A.[7][11] Other significant components include laccaic acids B, C, and E.[6][12] The relative proportions of these components can vary depending on the species of the lac insect and the host plant.[7]

Table 1: Major Chromophores in this compound

| Component | Molecular Formula | Molecular Weight (Da) | λmax (nm) |

| Laccaic Acid A | C₂₆H₁₉NO₁₂ | 537.43 | 496 |

| Laccaic Acid B | C₂₄H₁₆O₁₂ | 496.38 | 490 |

| Laccaic Acid C | C₂₅H₁₉NO₁₃ | 553.42 | 494 |

| Laccaic Acid E | C₂₄H₁₇NO₁₀ | 479.40 | 494 |

Data compiled from multiple sources.[6][12]

The chemical structures of these components are presented in the diagram below.

Figure 1: Chemical structures of the main laccaic acids.

Pigment Analysis: Experimental Protocols

The definitive identification of this compound in historical textiles and pigments relies on modern analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) being the most reliable methods.[1][3][7]

Sample Preparation and Dye Extraction

A critical first step in the analysis is the extraction of the dye from the textile fiber. The choice of extraction method is crucial to ensure efficient recovery of the dye components without causing their degradation.

Mild Extraction Protocol (Formic Acid Method):

This method is preferred as it preserves the integrity of the dye molecules.[13]

-

Sample Preparation: A small sample of the dyed fiber (typically a few millimeters) is excised.

-

Extraction Solution: A solution of 5% formic acid in a mixture of methanol and water (1:1 v/v) is prepared.

-

Extraction: The fiber sample is placed in a microvial with 100-200 µL of the extraction solution.

-

Heating: The vial is heated at 100°C for 10 minutes.

-

Evaporation: The extract is transferred to a new vial and evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is redissolved in 50-100 µL of the mobile phase used for HPLC analysis.

-

Centrifugation: The reconstituted sample is centrifuged to remove any particulate matter before injection into the HPLC system.

Traditional Extraction Protocol (Hydrochloric Acid Method):

This method is effective but can cause hydrolysis of certain dye components.[13][14]

-

Extraction Solution: A solution of 37% hydrochloric acid, methanol, and water (2:1:1 v/v/v) is prepared.

-

Extraction and Heating: The fiber sample is heated in 250 µL of the extraction solution at 105°C for 10 minutes.[14]

-

Evaporation and Reconstitution: The subsequent steps of evaporation and reconstitution are the same as in the mild extraction protocol.

HPLC-DAD-MS Analysis

High-Performance Liquid Chromatography separates the different components of the dye extract. The Diode Array Detector records the UV-Visible spectrum of each separated component, while the Mass Spectrometer provides information about its molecular weight and fragmentation pattern, allowing for unambiguous identification.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the different laccaic acids.

-

DAD Detection: The detector is set to scan a wide range of wavelengths (e.g., 250-700 nm) to capture the characteristic absorption spectra of the laccaic acids, which have their maxima around 490-500 nm.[6][12]

-

MS Detection: An electrospray ionization (ESI) source is commonly used in negative ion mode, as laccaic acids readily form [M-H]⁻ ions.[6][15] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for structural confirmation.[15][16]

The workflow for the analysis of this compound in a historical textile is illustrated below.

Figure 2: Workflow for the analysis of this compound in historical textiles.

Lightfastness and Degradation

The stability of natural dyes is a critical factor in the preservation of historical textiles. This compound is generally considered to have good lightfastness, particularly on silk and wool.[8] However, like all natural dyes, it is susceptible to fading over long periods of exposure to light.[17][18] The rate of fading can be influenced by several factors, including the type of fiber, the mordant used, and environmental conditions such as humidity and the presence of pollutants.[17][19] Studies have shown that nearly all natural dyes have a lightfastness below grade 5 on the Blue Wool Scale (BS 1006).[18]

Table 2: General Lightfastness of Some Natural Red Dyes

| Dye Source | Typical Fiber | Mordant | General Lightfastness (Qualitative) | Blue Wool Scale (Approx.) |

| Lac (Kerria lacca) | Wool, Silk | Alum | Good to Very Good | 4-5 |

| Madder (Rubia tinctorum) | Wool, Cotton | Alum | Very Good to Excellent | 5-6 |

| Cochineal (Dactylopius coccus) | Wool, Silk | Alum, Tin | Moderate to Good | 3-4 |

| Brazilwood (Paubrasilia echinata) | Wool, Silk | Alum | Poor to Moderate | 2-3 |

Note: Lightfastness ratings are approximate and can vary significantly based on dyeing conditions and exposure.

Analysis of aged or degraded this compound samples may show a decrease in the concentration of the primary laccaic acids. In some cases, shellac markers like erythrolaccin, which are transferred during the dyeing process, can be used to identify the presence of this compound even when the main colorant molecules have degraded.[20]

Conclusion

The historical use of this compound represents a significant chapter in the global history of textiles and color. The ability to accurately identify this dye in historical artifacts is crucial for understanding past trade routes, technological practices, and artistic traditions. The analytical methods outlined in this guide, particularly HPLC-DAD-MS, provide the robust and sensitive tools required for this research. By combining detailed chemical analysis with an understanding of the historical context, researchers can continue to uncover the rich stories woven into these colored threads from the past.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound colours: A review of the origin, history and identification techniques in textiles | FAO [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. clothroads.com [clothroads.com]

- 5. aikuma-japan.com [aikuma-japan.com]

- 6. marknesbitt.org.uk [marknesbitt.org.uk]

- 7. scalenet.info [scalenet.info]

- 8. Lac — Natural Dyes [naturaldyes.ca]

- 9. Dyeing With Lac Resin Extract (Laccifer Lacca) — Shepherd Textiles [shepherdtextiles.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rrp.nipne.ro [rrp.nipne.ro]

- 15. Identification of this compound Components by Electrospray High Performance Liquid Chromatography-Tandem Mass Spectrometry [jstage.jst.go.jp]

- 16. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] The Light-fastness of the Natural Dyes | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Purified Laccaic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid, a complex of anthraquinone derivatives extracted from the resinous secretion of the lac insect (Kerria lacca), has garnered significant interest for its diverse applications, ranging from a natural colorant to a potential therapeutic agent. This technical guide provides an in-depth overview of the core physical and chemical properties of purified laccaic acid, with a focus on its various components. Detailed experimental protocols for key analytical methods are presented, alongside a summary of its known biological activities and associated signaling pathways, visualized through logical diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this multifaceted natural product.

Physicochemical Properties

Laccaic acid is not a single compound but a mixture of several closely related anthraquinone derivatives, primarily designated as laccaic acids A, B, C, D, E, and F.[1][2] The composition of laccaic acid can vary depending on the source and purification method. The physicochemical properties of the most common components are summarized below.

Molecular and Physical Properties

The molecular formula, molecular weight, and physical appearance of the primary laccaic acid components are detailed in Table 1. These components typically present as red to purple crystalline solids or powders.

Table 1: Molecular and Physical Properties of Laccaic Acid Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting/Decomposition Point (°C) |

| Laccaic Acid A | C₂₆H₁₉NO₁₂ | 537.43 | Red platelets | Chars at 230 |

| Laccaic Acid B | C₂₄H₁₆O₁₂ | 496.38 | Red needles | >360 (decomposes) |

| Laccaic Acid C | C₂₅H₁₇NO₁₃ | 539.40 | Dark red needles | >360 (decomposes) |

| Laccaic Acid D | C₁₆H₁₀O₇ | 314.25 | Yellow needles | >300 (decomposes) |

| Laccaic Acid General | - | - | Purple to bright red powder | Melts at 180, Decomposes at ~230 |

Data sourced from[2][3][4][5][6]

Solubility

The solubility of laccaic acid is influenced by its purity and the specific components present. Generally, it is slightly soluble in water and ethanol, with increased solubility in alkaline solutions.

Table 2: Solubility of Laccaic Acid

| Solvent | Solubility (at 20°C) | Notes |

| Water | 0.0335% | Solubility decreases with increasing purity. |

| 95% Ethanol | 0.916% | - |

| Propylene Glycol | Slightly soluble | - |

| Alkali Solutions | Easily soluble | - |

| Aqueous Base | Slightly soluble | - |

| DMSO | Slightly soluble | - |

Spectral Properties

The spectral characteristics of laccaic acid are key to its identification and quantification. The maximum absorption wavelength in the visible spectrum is around 488 nm.

Table 3: Spectral Properties of Laccaic Acid Components

| Component | Technique | Wavelengths (nm) / Chemical Shifts (ppm) |

| Laccaic Acid A | UV-Vis (in conc. H₂SO₄) | 302, 361, 518, 558 |

| Laccaic Acid General | UV-Vis | 488 |

| Laccaic Acid C | ¹³C-NMR | δC 141.44 (¹⁵N coupling) |

Stability

Laccaic acid's color and stability are highly dependent on pH. It is generally stable to light and heat under acidic conditions.

Table 4: pH-Dependent Color and Stability of Laccaic Acid

| pH Range | Color | Stability Notes |

| < 4.5 | Orange-yellow | Stable to light and heat. |

| 4.5 - 5.5 | Orange-red | |

| > 5.5 | Purplish-red | |

| > 12 | Fades |

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of laccaic acid.

Purification of Laccaic Acid from Sticklac

This protocol describes a common method for extracting and purifying laccaic acid from its raw source, sticklac.

Workflow for Laccaic Acid Purification

Caption: A generalized workflow for the purification of laccaic acid from sticklac.

Methodology:

-

Preparation of Sticklac: Grind raw sticklac into a fine powder to increase the surface area for extraction.[2]

-

Alkaline Extraction: Dissolve the powdered sticklac in a dilute aqueous alkali solution, such as sodium carbonate (Na₂CO₃), to form a lac-alkali solution.[11]

-

Salting-Out: Add an inorganic salt to the lac-alkali solution to precipitate out impurities, resulting in a laccaic acid sodium salt solution.[11]

-

Precipitation: Introduce a precipitating agent, such as calcium chloride (CaCl₂), to the laccaic acid sodium salt solution to form a laccaic acid calcium precipitate. This step helps in separating laccaic acid from soluble impurities.[11]

-

Centrifugation: Centrifuge the mixture to pellet the laccaic acid calcium precipitate and discard the supernatant.[11]

-

Acid Treatment: Treat the precipitate with an acid, such as hydrochloric acid (HCl), to convert the calcium salt to the free acid form of laccaic acid.[11]

-

Drying: Wash the purified laccaic acid precipitate and dry it under a vacuum to obtain the final product.[11]

Determination of Physicochemical Properties

2.2.1. Solubility Determination

A standard shake-flask method can be employed to determine the solubility of purified laccaic acid in various solvents.

Methodology:

-

Add an excess amount of purified laccaic acid to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Determine the concentration of laccaic acid in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.

-

Calculate the solubility based on the measured concentration.

2.2.2. Melting Point Determination

The melting or decomposition point can be determined using a capillary melting point apparatus.

Methodology:

-

Finely powder the purified laccaic acid sample.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. For compounds that decompose, record the temperature at which charring or decomposition begins.[5][6][12][13]

2.2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) and for quantitative analysis.

Methodology:

-

Prepare a stock solution of purified laccaic acid in a suitable solvent (e.g., ethanol or an appropriate buffer).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).[14]

-

Construct a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions. This curve can then be used to determine the concentration of unknown samples.

2.2.4. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the laccaic acid components.

Methodology:

-

Dissolve a small amount of the purified laccaic acid component in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.[15][16][17][18][19]

2.2.5. pH Stability Assay

This assay evaluates the stability of laccaic acid across a range of pH values.

Methodology:

-

Prepare a series of buffer solutions with different pH values (e.g., from pH 2 to 12).

-

Prepare solutions of laccaic acid in each buffer at a constant concentration.

-

Monitor the color of the solutions visually and measure their absorbance spectra using a UV-Vis spectrophotometer at regular time intervals over a set period (e.g., 24 hours).

-

Analyze the changes in absorbance and λmax to assess the stability and color changes at different pH levels.[20][21][22][23]

Biological Activity and Signaling Pathways

Purified laccaic acid, particularly laccaic acid A, has been shown to exhibit several biological activities, including the inhibition of DNA methyltransferase 1 (DNMT1) and modulation of key cellular signaling pathways.

Inhibition of DNA Methyltransferase 1 (DNMT1)

Laccaic acid A is a direct inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[14][24] Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes that are silenced by hypermethylation in cancer cells.

Laccaic Acid A as a DNMT1 Inhibitor

Caption: Laccaic acid A inhibits DNMT1, leading to reduced DNA methylation and potential reactivation of tumor suppressor genes.

DNMT1 Inhibition Assay Protocol:

A common method to screen for DNMT1 inhibitors involves a colorimetric or fluorometric assay.

Methodology:

-

A DNA substrate with specific cytosine residues is coated onto the wells of a microplate.

-

Purified DNMT1 enzyme and the methyl donor S-adenosyl-L-methionine (SAM) are added to the wells.

-

The test compound (laccaic acid) is added at various concentrations.

-

The plate is incubated to allow the methylation reaction to occur.

-

After incubation, the wells are washed, and a specific antibody that recognizes 5-methylcytosine is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A colorimetric or fluorometric substrate is added, and the resulting signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[25][26]

Modulation of Inflammatory and Metabolic Signaling Pathways

Laccaic acid has been reported to attenuate inflammatory responses and improve insulin resistance by modulating key signaling pathways such as ERK/NF-κB and AMPK/AKT/FOXO1.

Laccaic Acid's Effect on ERK/NF-κB and AMPK/AKT/FOXO1 Pathways

Caption: Laccaic acid modulates inflammatory and metabolic pathways by attenuating ERK/NF-κB signaling and enhancing AMPK/AKT phosphorylation of FOXO1.

Western Blot Analysis for Signaling Pathway Modulation:

Western blotting is a standard technique to assess the phosphorylation status and expression levels of key proteins in these signaling cascades.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for inflammation studies, hepatocytes for metabolic studies) and treat them with laccaic acid at various concentrations and time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-NF-κB, NF-κB, p-AMPK, AMPK, p-AKT, AKT, p-FOXO1, FOXO1).

-

Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.[27][28]

Conclusion

Purified laccaic acid and its components possess a unique set of physicochemical properties that underpin their use in various industrial and research applications. This guide has provided a consolidated overview of these properties, along with detailed experimental protocols for their characterization. Furthermore, the elucidation of laccaic acid's interactions with key biological pathways highlights its potential as a lead compound in drug discovery. The information presented herein is intended to facilitate further research and development of this promising natural product.

References

- 1. CN103013156A - Method for extracting laccaic acid - Google Patents [patents.google.com]

- 2. Laccaic acid - Wikipedia [en.wikipedia.org]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Microwave Assisted Green Isolation of Laccaic Acid from Lac Insect (Kerria lacca) for Wool Dyeing [pccc.icrc.ac.ir]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of a Ammonia-Treated Lac Dye and Structure Elucidation of Its Main Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. Towards resolving the complex paramagnetic nuclear magnetic resonance (NMR) spectrum of small laccase: assignments of resonances to residue-specific nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 18. webassign.net [webassign.net]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. static.igem.org [static.igem.org]

- 21. researchgate.net [researchgate.net]

- 22. ishigirl.tripod.com [ishigirl.tripod.com]

- 23. researchgate.net [researchgate.net]

- 24. Laccaic Acid A Is a Direct, DNA-competitive Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of NF-κB and ERK signaling pathways in osteoclasts and M1 macrophage polarization: Mechanistic insights into the anti-osteoporotic effects of Pseudolaric acid B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Lac Dye from Sticklac

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lac dye, focusing on its natural origins and the detailed methodologies for its extraction from sticklac. It is intended to serve as a resource for professionals in research, development, and related scientific fields who are interested in natural product chemistry, dyeing processes, and the application of natural colorants.

Natural Sources of this compound

This compound is a natural colorant derived from the resinous secretion of a scale insect, primarily Kerria lacca (also known by synonyms such as Laccifer lacca and Coccus laccae).[1][2][3][4] These insects are cultivated in several countries, including India, Thailand, China, and others across Southeast Asia.[1][5]

The life cycle of the lac insect is parasitic, occurring on the twigs of specific host trees, most commonly from the fig and acacia families.[5][6] The female insects puncture the tree's bark to feed on the sap and, in turn, secrete a protective resinous coating over their colony.[1][4] This secretion, which hardens upon exposure to air, forms a reddish-brown encrustation around the twigs.[7] The harvested branches, covered in this resin, are known as "sticklac," which is the raw material for both shellac resin and this compound.[1][5][8] The characteristic red color of the dye is attributed to laccaic acid, a substance present in the hemolymph (body fluid) of the insect.[3]

Chemical Composition of this compound

Sticklac is a complex natural composite. Its primary constituents are lac resin (the precursor to shellac), lac wax, and the water-soluble this compound.[5][7][9] The dye itself is not a single molecule but a mixture of closely related anthraquinone derivatives known as laccaic acids.[2][10]

The principal chromophores identified in this compound are:

-

Laccaic Acid A (Most abundant)[11]

-

Laccaic Acid B [10]

-

Laccaic Acid C [12]

-

Laccaic Acid D (also known as xanthokermesic acid)[11]

-

Laccaic Acid E [12]

These components are water-soluble, which is the key property exploited in the extraction process to separate them from the water-insoluble resin and wax.[2][10][11] The total dye content in raw sticklac is approximately 1.0%, while the laccaic acid content can range from 2% to 10% of the raw lac resin by weight.[2][13]

Extraction of this compound from Sticklac: Principles and Protocols

The fundamental principle behind this compound extraction is the differential solubility of its components. The laccaic acids (dye) are soluble in water and aqueous alkaline solutions, whereas the lac resin (shellac) and wax are not.[11][14] Most extraction protocols involve crushing the raw sticklac to increase surface area, followed by an aqueous extraction to dissolve the dye, and subsequent purification steps to isolate it.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction of this compound from sticklac, compiling the common steps found across various traditional and laboratory-scale methods.

Caption: Generalized workflow for this compound extraction from sticklac.

Detailed Experimental Protocols

Several specific methodologies for this compound extraction have been documented. The following protocols represent a range of techniques from historical methods to modern laboratory procedures.

Protocol 1: Alkaline Extraction with Borax (Ghosh et al., 1964) [2]

-

Preparation: Mix 1 kg of powdered sticklac sludge with 100-200 g of powdered borax.

-

Ageing: Add a small amount of water (200-230 mL), mix thoroughly, and let the mixture age overnight.

-

Extraction: Add additional water to the aged mixture, stir to dissolve the dye, and filter the solution to remove solid impurities.

-

Precipitation: Acidify the clear supernatant liquid with a 50% sulfuric acid solution. This will cause the this compound to precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration through a cloth.

-

Drying: Dry the collected mass in the sun or in a steam-heated vessel. The resulting powdered dye has a purity of 70-75%.[2]

Protocol 2: Aqueous Extraction with Churning (Patra, 1998) [2]

-

Preparation: Crush sticklac into small pieces.

-

Soaking: Wet the crushed pieces with water and let them stand overnight.

-

Extraction: Mechanically churn the wet sticklac pieces. The churning action drives the water-soluble dye out of the resinous matrix.

-

Isolation: Filter the resulting solution to separate the aqueous dye extract from the solid residue. This method reportedly yields a dye with 50% to 98% purity.[2]

Protocol 3: Hot Water Extraction (Uddin et al., 2017) [15][16]

-

Soaking: Immerse the raw lac material in a water solution for 8 hours.

-

Extraction: After soaking, heat the mixture at 90°C for 45 minutes to facilitate dye extraction.

-

Filtration: Filter the hot solution using Whatman Grade 1 filter paper to obtain the aqueous dye extract.

-

Storage: Store the filtrate in a glass bottle at 4°C. The study notes an optimum extraction of 4% was achieved for subsequent dyeing experiments.[15][16]

Protocol 4: Industrial Process (Indian Institute of Natural Resins and Gums) [7]

-

Preparation: Scrape lac encrustations from twigs, crush them into small pieces, and sieve the material to remove sand, dust, and wood debris.

-

Alkaline Extraction: Soak the crushed, sieved material in large vats containing a solution of water and sodium carbonate. The alkaline conditions solubilize the red dye from the insect bodies.

-

Separation: The cleansed, semi-refined lac resin (now called seedlac) settles at the bottom and is removed for shellac production.

-

Precipitation: Pump the remaining red-colored aqueous solution into large tanks and add hydrochloric acid. The drop in pH causes the dye to precipitate.

-

Isolation and Purification: Collect the precipitate, filter it, wash it thoroughly, and dry it to obtain a crystallized this compound with a purity of 80-90%. Further purification can yield a product with 99% dye content.[7]

Protocol 5: Solvent Pre-Treatment for Pure Dye (Patent US954949A) [14] This process prioritizes the removal of resin and wax before dye extraction to achieve a purer final product.

-

Resin/Wax Removal: Charge a steam-heated extractor with 100 kg of sticklac and extract with 150-200 liters of methylated spirit at approximately 70°C. Decant the solvent and repeat the extraction with another 100-150 liters of spirit until the resin and wax are completely exhausted.

-

Alkaline Dye Extraction: Treat the solid residue from the alcohol extraction (which consists of dye and woody matter) with a sufficient amount of aqueous alkali (e.g., 0.24% caustic soda solution) to dissolve the dye.

-

Filtration: Filter the alkaline solution to remove the insoluble woody matter.

-

Precipitation: Render the filtrate slightly acidic with a mineral acid (e.g., hydrochloric or sulfuric acid) to precipitate the pure this compound.

-

Isolation: Collect the precipitate, wash it with a minimal amount of water, and air dry.[14]

Protocol 6: Modern Membrane Filtration Method (Patent CN101215422B) [17] This method represents a greener approach that minimizes the use of acids and alkalis.

-

Preparation: Grind raw lac (virgin rubber) into 1-4 mm particles and screen them to remove impurities.

-

Extraction: Soak the prepared lac in an aqueous solution to extract the dye.

-

Purification: Process the aqueous extract through a micro-filtration system followed by an ultra-filtration system to separate the dye molecules from other impurities.

-

Concentration: Subject the purified dye solution to vacuum concentration at 60-75°C.

-

Drying: Dry the concentrated dye at 75-100°C under vacuum to obtain the final solid product. This method reportedly yields over 0.43% dye from the raw material.[17]

Quantitative Data on this compound Extraction

The efficiency and outcome of the extraction process can be quantified by several parameters, including yield, purity, and the specific conditions employed. The table below summarizes quantitative data from the cited literature.

| Parameter | Value | Method/Conditions | Source |

| Dye Content in Sticklac | ~1.0% (water-soluble) | General analysis | [2] |

| 2-10% (laccaic acid by weight) | General analysis | [13] | |

| Extraction Yield | > 0.43% (from raw lac) | Membrane Filtration (Patent) | [17] |

| 0.66% (from raw lac) | Membrane Filtration (Patent Example) | [17] | |

| Final Dye Purity | 70-75% | Alkaline Extraction (Borax) | [2] |

| 50-98% | Aqueous Extraction (Churning) | [2] | |

| 80-90% | Industrial Alkaline Wash + Acid Precipitation | [7] | |

| 99% | Further purification of industrial dye | [7] | |

| Extraction Temperature | 70°C | Solvent Pre-extraction (Alcohol) | [14] |

| 90°C | Hot Water Extraction | [15][16] | |

| 70°C | Optimized Ethanol-Water Extraction | [18] | |

| Extraction Duration | 45 minutes | Hot Water Extraction (after 8 hr soak) | [15][16] |

| 1 hour | Optimized Ethanol-Water Extraction | [18] | |

| Extraction Solvents | Water | Aqueous Extraction | [2][15] |

| Water + Sodium Carbonate | Industrial Alkaline Wash | [7] | |

| Water + Borax | Alkaline Extraction | [2] | |

| 0.24% Caustic Soda | Alkaline Extraction (after solvent wash) | [14] | |

| 60:40 Ethanol:Water | Optimized Laboratory Extraction | [18] | |

| Solid-to-Liquid Ratio | 1:10 | Optimized Ethanol-Water Extraction | [18] |

| Optimal pH | Neutral (pH 7) | Optimized Ethanol-Water Extraction | [18] |

| Alkaline (pH 8) | Caustic Soda + Calcium Chloride Treatment | [2] |

References

- 1. Lac — Natural Dyes [naturaldyes.ca]

- 2. oaji.net [oaji.net]

- 3. This compound - MAP Academy [mapacademy.io]

- 4. Dyeing With Lac Resin Extract (Laccifer Lacca) — Shepherd Textiles [shepherdtextiles.com]

- 5. Natural Dyes - Lac - the MAIWA JOURNAL [maiwahandprints.blogspot.com]

- 6. avaninaturals.in [avaninaturals.in]

- 7. scalenet.info [scalenet.info]

- 8. Stick-Lac · CVMS Materials and Teaching Collection · Omeka S [exhibitions.psu.edu]

- 9. Process of selective extraction of pure lac resin from the aqueous effluent | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 10. pure.uva.nl [pure.uva.nl]

- 11. stainsfile.com [stainsfile.com]

- 12. researchgate.net [researchgate.net]

- 13. Dyeing With Kusumi Lac Extract (Kerria Lacca) — Shepherd Textiles [shepherdtextiles.com]

- 14. US954949A - Process of extracting this compound. - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. asrjetsjournal.org [asrjetsjournal.org]

- 17. CN101215422B - Method for refining lac red coloring matter - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

The Spectroscopic Fingerprint of Lac Dye: A Technical Guide to Component Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of lac dye components, offering a robust framework for their identification and characterization. The guide details the application of key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and biological signaling pathways are provided to support researchers in their analytical endeavors.

Introduction to this compound and its Components

This compound, a natural colorant of significant historical and commercial importance, is derived from the resinous secretion of the lac insect, Kerria lacca. The vibrant red hue of the dye is primarily attributed to a mixture of anthraquinone derivatives known as laccaic acids. The principal components include Laccaic Acid A, B, C, D, and E. The accurate identification of these components is crucial for quality control, authentication of historical artifacts, and exploring their potential pharmacological applications. Spectroscopic methods offer powerful, non-destructive, and highly sensitive means for the detailed chemical analysis of these complex natural products.

Spectroscopic Identification Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization of this compound components, providing information about their electronic transitions. The color of the dye is a direct result of the absorption of light in the visible region of the electromagnetic spectrum.

Quantitative Data:

| Component | λmax (nm) | Solvent/Conditions |

| Laccaic Acid A | 496 | Methanol |

| Laccaic Acid B | 490 | Methanol |

| Laccaic Acid C | 494 | Methanol |

| Laccaic Acid E | 494 | Methanol |

| This compound (Acidic) | 488 | Aqueous solution (pH 2-5)[1] |

| This compound (Alkaline) | 528 | Aqueous solution (pH 7-10)[1] |

Experimental Protocol: UV-Vis Analysis of this compound Solution

A general procedure for the UV-Vis analysis of a this compound solution is as follows:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to a known concentration. Serial dilutions may be necessary to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a matching quartz cuvette with the prepared this compound solution.

-

-

Data Acquisition:

-

Set the spectrophotometer to scan a wavelength range of at least 200-800 nm.

-

Record the absorbance spectrum of the blank solution and subtract it from the sample spectrum to obtain the corrected absorbance.

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow for UV-Vis Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound components. The infrared spectrum provides a characteristic "fingerprint" based on the vibrational modes of the molecule's chemical bonds.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3000 (broad) | O-H stretching (phenolic, carboxylic acid), N-H stretching[2] |

| 2924 | C-H stretching (aliphatic or aromatic)[2] |

| 1680 - 1630 | >C=O stretching (carbonyl group)[2] |

| 1631 | >C=C< stretching (aromatic)[2] |

| 1320 - 1000 | C-O stretching (primary alcohol, carboxylic acid)[2] |

| 1000 - 675 | Aromatic C-H bending[2] |

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples like this compound.

-

Sample Preparation:

-

Thoroughly dry high-purity KBr powder in an oven at ~110°C for at least 2-3 hours to remove moisture. Store in a desiccator.[3]

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.[3][4][5]

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.[5]

-

Mix the sample and KBr thoroughly by grinding the mixture for several minutes to ensure a homogenous distribution.[3]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the transparent or translucent KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Workflow for FTIR Analysis (KBr Pellet Method):

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the separation and identification of individual laccaic acids. It provides precise molecular weight information and fragmentation patterns that are unique to each component.

Quantitative Data:

| Component | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Laccaic Acid A | 536 | [M-H-CO₂]⁻ (492), [M-H-2CO₂]⁻ |

| Laccaic Acid B | 495 | [M-H-CO₂]⁻, [M-H-2CO₂]⁻ |

| Laccaic Acid C | 538 | [M-H-CO₂]⁻, [M-H-2CO₂]⁻ |

| Laccaic Acid E | 494 | [M-H-CO₂]⁻, [M-H-2CO₂]⁻ |

Note: The observation of neutral losses of CO₂ (44 Da) is characteristic of carboxylic acid-containing compounds in negative ion mode ESI-MS.[6]

Experimental Protocol: HPLC-ESI-MS/MS Analysis

A general protocol for the analysis of this compound components using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is as follows:

-

Sample Preparation:

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous solution (e.g., 0.1-0.2% formic acid in water, Solvent A) and an organic solvent (e.g., methanol or acetonitrile, Solvent B).[7][8]

-

Flow Rate: A typical flow rate is around 0.3-0.8 mL/min.[7][8]

-

Injection Volume: 5-15 µL is a common injection volume.[7][9]

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic laccaic acids.[7]

-

MS Analysis: Full scan mode is used to obtain the mass-to-charge ratio of the parent ions.

-

MS/MS Analysis: Product ion scan mode is used to obtain fragmentation patterns of selected parent ions to confirm their identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound components, including the connectivity of atoms and their spatial relationships. ¹H and ¹³C NMR are the most common techniques used.

Experimental Protocol: NMR Sample Preparation

-

Sample Purity: The this compound component of interest should be isolated and purified, for instance by using preparative HPLC, prior to NMR analysis to obtain a clean spectrum.

-

Sample Amount: For ¹H NMR, 5-25 mg of the sample is typically required. For ¹³C NMR, a larger amount, around 50-100 mg, is often needed.

-

Solvent Selection: The sample must be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to avoid strong solvent signals in the ¹H NMR spectrum.

-

Sample Preparation:

-

Dissolve the accurately weighed sample in the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Ensure the sample is completely dissolved; vortexing or gentle warming may be necessary.

-

Filter the solution if any particulate matter is present.

-

Transfer the clear solution into a clean NMR tube.

-

Biological Activities and Signaling Pathways of this compound Components

Recent research has highlighted the potential of this compound components as bioactive molecules, particularly in the context of cancer and inflammation. Several key signaling pathways have been identified as targets for laccaic acids.

Inhibition of DNA Methyltransferase 1 (Dnmt1)

Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1).[6][10] Dnmt1 is an enzyme responsible for maintaining DNA methylation patterns, and its overexpression is linked to various cancers. By inhibiting Dnmt1, laccaic acid A can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation.